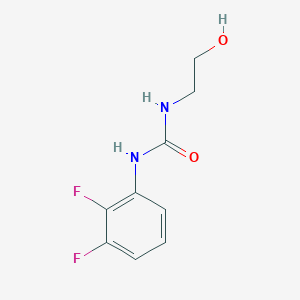![molecular formula C20H18ClN3O2 B7531961 (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide, also known as CIC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that belongs to the class of propenamides and has been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain fungi. Additionally, this compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide in lab experiments is that it has been extensively studied and its biological activities are well understood. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound in lab experiments is that it has not been extensively studied in vivo and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide. One potential direction is to further investigate its potential use as a treatment for cancer. Additionally, this compound could be studied as a potential treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential side effects of this compound need to be further studied in order to fully understand its safety and efficacy.
Métodos De Síntesis
The synthesis of (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 2-(2-imidazol-1-ylethoxy)aniline in the presence of a base such as potassium carbonate. The resulting product is then treated with propargyl bromide to yield this compound.
Aplicaciones Científicas De Investigación
(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-fungal properties. Additionally, this compound has been shown to inhibit the growth of certain cancer cells and has been studied as a potential treatment for cancer.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-8-5-16(6-9-17)7-10-20(25)23-18-3-1-2-4-19(18)26-14-13-24-12-11-22-15-24/h1-12,15H,13-14H2,(H,23,25)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUMLYODFKHMDD-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
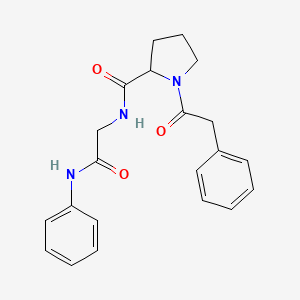
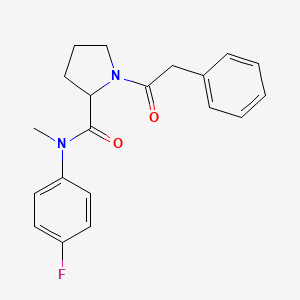
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
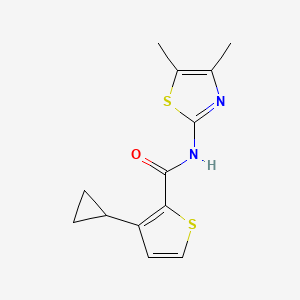
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
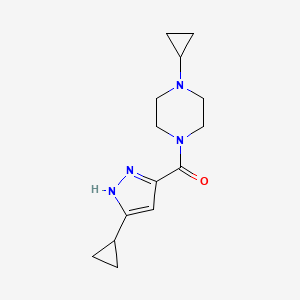


![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
